molecular formula C16H26N4O2 B2362763 (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2309705-94-8

(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2362763
CAS No.: 2309705-94-8
M. Wt: 306.41
InChI Key: OYLKHSUTOYVYHU-UHFFFAOYSA-N
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Description

The compound (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a chemical compound that has been identified in the context of pain treatment . It is related to methods of treating pain by inhibiting adaptor associated kinase 1 (AAK1) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Synthesis Approaches : Research into related compounds includes the development of novel synthesis methods for complex heterocycles, which are critical in pharmaceutical development. For instance, methods for the synthesis of dihydro-1H-1,3-diazepin-2-ones and their transformation into pyrrole derivatives have been explored, highlighting the versatility of diazepinone frameworks in creating biologically relevant structures (Fesenko & Shutalev, 2014).

  • Catalysis and Reaction Optimization : Studies on the ruthenium-catalyzed N-alkylation for synthesizing N-pyridylmethyl benzonitriles demonstrate the utility of transition metal catalysis in constructing nitrogen-containing heterocycles, a category into which our compound of interest might fall (Chen et al., 2014).

Biological Applications

  • Anticancer Activity : Naphthyridine derivatives, which share structural motifs with the compound , have been studied for their anticancer activities. For example, a novel naphthyridine derivative demonstrated efficacy in inducing necroptosis and apoptosis in human melanoma cells, suggesting potential applications in cancer therapy (Kong et al., 2018).

  • Antimicrobial and Anticancer Potential : Research into pyrazole derivatives has unveiled compounds with significant antimicrobial and anticancer activities, underscoring the importance of exploring novel heterocyclic compounds for therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Methodological Insights

  • Chemical Analysis and Characterization : The thorough characterization of newly synthesized compounds, including diazepines and pyrazoles, through spectroscopic techniques (IR, NMR, Mass analysis) plays a crucial role in understanding their structure and potential applications (Malathi & Chary, 2019).

Mechanism of Action

The compound acts by inhibiting adaptor associated kinase 1 (AAK1), which is a key process in certain types of pain treatment . AAK1 has been identified as an inhibitor of Neuregulin-1/ErbB4 signaling in PC12 cells .

Safety and Hazards

This compound may pose certain hazards. It’s classified as having acute toxicity when ingested, can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-15(13(2)18(3)17-12)16(21)20-7-4-6-19(8-9-20)14-5-10-22-11-14/h14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLKHSUTOYVYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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